

An In-depth Technical Guide to the Physical Properties of Tetrapropylstannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of **tetrapropylstannane** (CAS No. 2176-98-9), a tetraorganotin compound with applications in organic synthesis and materials science. This document details the physical constants of the compound, outlines the experimental protocols for their determination, and presents a visualization of its primary synthesis pathway.

Physical and Chemical Properties of Tetrapropylstannane

Tetrapropylstannane, also known as tetra-n-propyltin, is a colorless, oily liquid.[1] It is characterized by the chemical formula $C_{12}H_{28}Sn$ and a molecular weight of 291.06 g/mol .

Quantitative Data Summary

The physical properties of **tetrapropylstannane** are summarized in the table below. It is important to note that the boiling point is pressure-dependent.

Property	Value	Conditions	Source
Melting Point	-109.1 °C	Atmospheric Pressure	Syracuse Research Corporation[2]
Boiling Point	222 °C	Atmospheric Pressure (760 Torr)	Various Sources[1]
119 °C	15 Torr	Maire, J. C. (1959)[2]	
Density	1.107 g/cm³	20 °C	Various Sources
Refractive Index	1.475	Not Specified	Stenutz[3]

Experimental Protocols

While the precise historical experimental records for the determination of **tetrapropylstannane**'s boiling and melting points are not readily available in modern databases, the following sections describe the standard methodologies that would have been employed for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like **tetrapropylstannane**, this would typically be determined by distillation.

Methodology: Simple Distillation

- Apparatus Setup: A distillation flask is charged with a sample of tetrapropylstannane
 (typically at least 5 mL) and a few boiling chips to ensure smooth boiling. A thermometer is
 positioned in the neck of the flask such that the top of the bulb is level with the side arm
 leading to the condenser. This ensures the thermometer measures the temperature of the
 vapor in equilibrium with the liquid.
- Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

- Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor is condensing at a constant temperature. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.[4]
- Reduced Pressure Distillation: For the determination of the boiling point at reduced pressure (e.g., 15 Torr), the distillation apparatus is connected to a vacuum pump, and the pressure is monitored with a manometer. The procedure is otherwise the same.

Melting Point Determination

The melting point is the temperature at which a solid transitions to a liquid. Given **tetrapropylstannane**'s very low melting point, this determination requires a cryostat or a specialized low-temperature apparatus.

Methodology: Capillary Method with Low-Temperature Apparatus

- Sample Preparation: A small amount of solidified **tetrapropylstannane** is introduced into a capillary tube, which is then sealed.
- Apparatus: A cryostat equipped with a viewing port and a calibrated low-temperature thermometer or thermocouple is used.
- Cooling and Heating: The capillary tube is placed in the cryostat, which is cooled to a temperature below the expected melting point. The temperature is then slowly raised at a controlled rate (e.g., 1-2 °C per minute) in the vicinity of the melting point.
- Observation: The temperatures at which the first drop of liquid appears and at which the last crystal melts are recorded. This range represents the melting point.[1][5] For a pure substance, this range is typically narrow.

Synthesis of Tetrapropylstannane: A Workflow

The most common method for the synthesis of **tetrapropylstannane** is the reaction of tin tetrachloride with a Grignard reagent, propylmagnesium bromide. The following diagram illustrates the key steps in this process.

Caption: Synthesis of **TetrapropyIstannane** via Grignard Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. tetrapropylstannane [stenutz.eu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SSERC | Melting point determination [sserc.org.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Tetrapropylstannane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129664#boiling-and-melting-point-oftetrapropylstannane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com